molecular formula C27H32N4O6 B2608993 Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate CAS No. 1223836-12-1

Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate

Cat. No.: B2608993
CAS No.: 1223836-12-1
M. Wt: 508.575
InChI Key: ZQUQKTURYMNWJP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its intricate structure, which includes multiple functional groups such as amides and quinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves several stepsThe final step involves esterification to form the ethyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is unique due to its combination of functional groups and the presence of the quinazoline core.

Properties

IUPAC Name

ethyl 4-[[2-[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]quinazolin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6/c1-3-16-28-23(32)11-7-8-17-30-25(34)21-9-5-6-10-22(21)31(27(30)36)18-24(33)29-20-14-12-19(13-15-20)26(35)37-4-2/h5-6,9-10,12-15H,3-4,7-8,11,16-18H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQKTURYMNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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